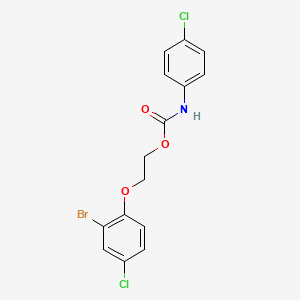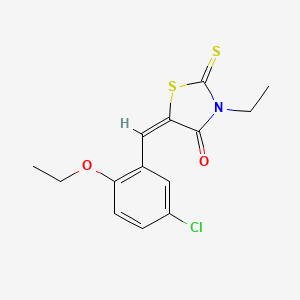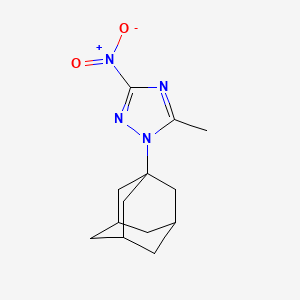![molecular formula C23H21BrN2O2 B5108460 N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)
Vue d'ensemble
Description
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), also known as BBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BBM is a synthetic compound that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) is not well understood. However, studies have suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may act as a metal chelator and inhibit the activity of metalloproteins. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been shown to have various biochemical and physiological effects. Studies have suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have antioxidant properties and protect cells from oxidative stress. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has several advantages as a reagent in organic synthesis. It is readily available and easy to synthesize. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) is stable under a wide range of reaction conditions and can be used in various types of reactions. However, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has limitations as a reagent in organic synthesis. It is not very reactive and requires harsh reaction conditions to react with certain substrates. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may form byproducts under certain reaction conditions, which can complicate the purification process.
Orientations Futures
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has several potential future directions in the field of scientific research. It has been suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have potential applications as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), or N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) involves the reaction of 4-bromobenzaldehyde and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) as a yellow solid with a melting point of 234-236°C. The purity of the compound can be determined by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare various compounds such as amides, imines, and lactams. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been studied for its potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c1-15-5-3-7-18(13-15)22(27)25-21(17-9-11-20(24)12-10-17)26-23(28)19-8-4-6-16(2)14-19/h3-14,21H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHZOZHWJLBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367481 | |
| Record name | N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
CAS RN |
6132-45-2 | |
| Record name | N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)

![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)